2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile
Description
2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile is a nitrile-functionalized pyrrolidine derivative characterized by a dimethyl-substituted pyrrolidine ring attached to an acetonitrile group. For instance, analogous compounds like 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile () and triazole-thioacetonitriles (–4) highlight the role of heterocyclic substituents in modulating solubility, stability, and electronic properties.
Properties
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2)4-3-6-10(8)7-5-9/h3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZCAWKMNSHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile generally involves:
- Nucleophilic substitution on suitable haloacetonitrile derivatives with 2,2-dimethylpyrrolidine.
- Reductive amination of 2,2-dimethylpyrrolidine with acetonitrile-containing aldehydes or ketones.
- Alkylation of 2,2-dimethylpyrrolidine with haloacetonitrile or related electrophiles.
These methods are adapted depending on the availability of starting materials and desired purity/yield.
Specific Preparation Methodologies
Alkylation of 2,2-Dimethylpyrrolidine with Haloacetonitrile
A common approach involves the direct alkylation of 2,2-dimethylpyrrolidine with a haloacetonitrile such as bromoacetonitrile under basic conditions. This method typically proceeds as follows:
- Reagents and Conditions : 2,2-Dimethylpyrrolidine is reacted with bromoacetonitrile in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Reaction Parameters : The reaction is conducted at temperatures ranging from room temperature to 80 °C for several hours.
- Workup : After completion, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated.
- Purification : The crude product is purified by column chromatography or recrystallization.
This method yields this compound with moderate to good yields (typically 70–90%).
Reductive Amination Route
Another approach involves the reductive amination of 2,2-dimethylpyrrolidine with glycolonitrile or related aldehyde derivatives:
Step 1: Formation of Imine
2,2-Dimethylpyrrolidine is reacted with glycolonitrile (HO–CH2–CN) or an aldehyde precursor to form an imine intermediate.Step 2: Reduction
The imine is then reduced using a hydride source such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions.Outcome
This yields the target nitrile-substituted pyrrolidine product with high selectivity and purity.
This method is advantageous for its mild conditions and high stereoselectivity, often used in medicinal chemistry syntheses.
Representative Experimental Data and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with bromoacetonitrile | 2,2-Dimethylpyrrolidine, K2CO3, DMF | 60–80 °C, 6–12 hours | 75–88 | Requires careful control of temperature |
| Reductive amination | 2,2-Dimethylpyrrolidine, glycolonitrile, NaBH3CN | Room temp, mild acid | 80–90 | High selectivity, mild conditions |
Analytical Characterization
The synthesized this compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows characteristic signals for the pyrrolidine ring and the nitrile methylene group.
- ^13C NMR confirms the nitrile carbon (~115 ppm) and the quaternary carbon of the 2,2-dimethyl substituents.
Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight.
Infrared Spectroscopy (IR) : Strong absorption near 2250 cm^-1 corresponding to the nitrile group.
Research Findings and Optimization Insights
- Reaction temperature and time critically influence yield and purity; higher temperatures accelerate reaction but may cause side reactions.
- Use of anhydrous conditions and dry solvents improves reproducibility.
- Bases such as potassium carbonate are preferred for alkylation due to mildness; stronger bases may lead to decomposition.
- Reductive amination provides better stereochemical control and is favored in pharmaceutical synthesis.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Application Context |
|---|---|---|---|---|
| Alkylation with haloacetonitrile | Simple, direct, scalable | Requires base, potential side reactions | 75–88% | Bulk synthesis, industrial scale |
| Reductive amination | Mild conditions, stereoselective | Requires sensitive reagents | 80–90% | Medicinal chemistry, high purity |
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of novel therapeutic agents. For instance, derivatives of 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile have been explored for their biological activities against specific cell lines, such as immortalized rat hepatic stellate cells (HSC-T6). In one study, two synthesized compounds exhibited promising IC50 values around 45.7 μM, indicating potential as anti-fibrotic agents.
Synthesis of Novel Compounds
Research has demonstrated that this compound can be utilized to create a variety of derivatives with enhanced pharmacological properties. For example, it has been involved in the synthesis of pyrimidine derivatives that show significant biological activity.
Agrochemicals
Herbicidal Applications
In the agricultural sector, this compound has been investigated for its herbicidal properties. A series of sulfonanilides incorporating a pyrimidinyl group at the 2-position were synthesized using this compound as a precursor. These compounds demonstrated excellent pre-emergence herbicidal activity against various weeds without harming rice plants, showcasing their potential utility in crop protection.
Organic Synthesis
Chemical Transformations
The nitrile functional group in this compound makes it a valuable building block in organic synthesis. It has been employed in several chemical transformations, including:
- Pd-Catalyzed Reactions : The compound can participate in regioselective annulation reactions with propargyl carbonates to produce polysubstituted indolizines.
- Electrochemical Conversions : It serves as a substrate in electrochemical reactions that yield nitrogen-containing compounds, leveraging its good conductivity and environmental compatibility.
Chemical Reactivity Studies
Research on the reactivity of this compound has focused on its interactions with electrophiles and nucleophiles. Studies have assessed its solubility and stability across various solvents to better understand its behavior in synthetic chemistry environments.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites . These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Acetonitrile Derivatives
Key Observations :
- Synthetic Conditions : The use of aprotic solvents (e.g., DCE) enhances yields in nitrile synthesis by minimizing hydrolysis side reactions, as seen in 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile preparation . For triazole-thioacetonitriles, maintaining low temperatures (-5°C) during HCl saturation is critical to suppress impurities .
- Substituent Effects : Methyl groups on heterocycles (e.g., pyrrolidine or triazole) improve solubility in organic solvents, while methoxy or pyridinyl groups enhance polar interactions with mineral acids or alkaline solutions .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Electronic Structure: Quantum chemical studies on triazole-acetonitriles reveal non-planar molecular geometries with HOMO-LUMO orbitals localized on aromatic rings, suggesting similar electron density distribution in pyrrolidine analogs .
- Impurity Profiles : Triazole-thioacetonitriles exhibit discrete chromatographic impurity peaks at elevated temperatures, emphasizing the need for strict temperature control during synthesis .
Biological Activity
2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile is a compound notable for its structural features, including a pyrrolidine ring and a nitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Pyrrolidine Ring : A five-membered saturated ring containing nitrogen.
- Nitrile Group : A cyano group (-C≡N) that enhances the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitrile group can participate in nucleophilic substitution reactions, which may influence enzyme activity and receptor interactions. The unique substitution pattern on the pyrrolidine ring may also affect its lipophilicity and binding affinity to biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, dual inhibitors targeting bacterial topoisomerases have shown low nanomolar inhibition against E. coli DNA gyrase and topoisomerase IV, suggesting that derivatives of this compound could potentially serve as effective antibacterial agents .
Study 1: Antibacterial Activity
A study investigated the antibacterial activity of a series of compounds structurally related to this compound. The results demonstrated that certain derivatives exhibited potent inhibitory effects against multi-drug resistant strains of A. baumannii and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low nanomolar concentrations, indicating strong antibacterial efficacy .
| Compound | MIC (nM) | Target |
|---|---|---|
| Compound A | <32 | DNA gyrase |
| Compound B | <100 | Topo IV |
Study 2: Cytotoxicity Assessment
Another study explored the cytotoxic effects of related pyrrolidine derivatives on cancer cell lines. The compound 5-(2,4-dimethylbenzyl)pyrrolidin-2-one demonstrated significant cytotoxicity with IC50 values indicating effective cell death in Hep G2 cells . This suggests that compounds like this compound may also exhibit similar properties.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Potent against MDR strains |
| Cytotoxicity | Effective on cancer cell lines |
| Enzyme Inhibition | Inhibits key bacterial enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
